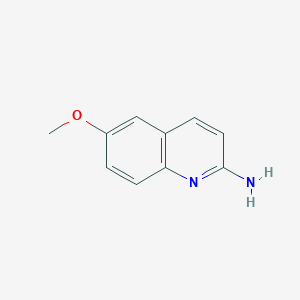

6-Methoxyquinolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADRCPCBGGCJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280365 | |

| Record name | 6-methoxyquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119990-33-9 | |

| Record name | 6-methoxyquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxyquinolin-2-amine: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction

6-Methoxyquinolin-2-amine is a heterocyclic aromatic amine belonging to the quinoline family of compounds. The quinoline scaffold itself is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic drugs, most notably the anti-malarial quinine. The introduction of a methoxy group at the 6-position and an amine group at the 2-position of the quinoline ring system endows 6-methoxyquinolin-2-amine with a unique set of electronic and steric properties. These characteristics make it a valuable and versatile building block in the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 6-methoxyquinolin-2-amine, with a particular focus on its role in drug discovery and development.

Chemical and Physical Properties

6-Methoxyquinolin-2-amine is a stable, solid organic compound under standard laboratory conditions. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 165-169 °C |

| Boiling Point | Decomposes before boiling at atmospheric pressure |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Sparingly soluble in water. |

| CAS Number | 6628-04-2 |

Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis of 6-methoxyquinolin-2-amine involves the Conrad-Limpach reaction, a classic method for the preparation of 2- and 4-hydroxyquinolines, which can then be converted to the corresponding amines. A typical synthetic workflow is outlined below.

Experimental Protocol: Synthesis of 6-Methoxyquinolin-2-amine via the Conrad-Limpach Reaction

Step 1: Condensation of p-Anisidine with Ethyl Acetoacetate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of a weak acid, such as acetic acid (0.1 eq).

-

Heat the reaction mixture to 100-120 °C for 2-4 hours, with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The crude product, ethyl 3-((4-methoxyphenyl)amino)but-2-enoate, can be used in the next step without further purification, or it can be purified by column chromatography on silica gel.

Causality: The initial step is a condensation reaction between the aniline derivative (p-anisidine) and a β-ketoester (ethyl acetoacetate). The acidic catalyst facilitates the formation of an enamine intermediate, which is the key precursor for the subsequent cyclization.

Step 2: Cyclization to 6-Methoxy-4-methylquinolin-2(1H)-one

-

Add the crude ethyl 3-((4-methoxyphenyl)amino)but-2-enoate to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes.

-

The cyclization product will precipitate out of the hot solvent.

-

Allow the mixture to cool, and then collect the solid product by vacuum filtration.

-

Wash the solid with a non-polar solvent, such as hexane or ether, to remove the high-boiling point solvent.

Causality: The high temperature promotes an intramolecular electrophilic aromatic substitution reaction. The enamine attacks the aromatic ring, leading to the formation of the quinoline core. This thermal cyclization is a key feature of the Conrad-Limpach synthesis.

Step 3: Conversion to 2-Chloro-6-methoxy-4-methylquinoline

-

Suspend the 6-methoxy-4-methylquinolin-2(1H)-one in phosphorus oxychloride (POCl3, excess).

-

Heat the mixture to reflux for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess POCl3.

-

Neutralize the acidic solution with a base, such as sodium hydroxide or sodium bicarbonate, until the product precipitates.

-

Collect the solid by vacuum filtration and wash with water.

Causality: Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl group of the quinolinone into a chloro group. This is a crucial step to activate the 2-position for subsequent nucleophilic substitution.

Step 4: Amination to 6-Methoxy-4-methylquinolin-2-amine

-

Dissolve the 2-chloro-6-methoxy-4-methylquinoline in a suitable solvent, such as ethanol or isopropanol, in a sealed pressure vessel.

-

Add an excess of ammonia in a solution of ethanol (ethanolic ammonia).

-

Heat the mixture to 120-150 °C for 12-24 hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Causality: The final step is a nucleophilic aromatic substitution reaction where ammonia displaces the chloride at the 2-position of the quinoline ring to yield the desired 2-aminoquinoline product. The use of a sealed vessel and elevated temperatures is necessary to drive this reaction to completion.

Caption: Synthetic workflow for 6-Methoxyquinolin-2-amine.

Reactivity and Chemical Behavior

The chemical reactivity of 6-methoxyquinolin-2-amine is characterized by the interplay of its three key functional groups: the quinoline ring system, the electron-donating methoxy group, and the nucleophilic amino group.

-

The Quinoline Ring: The quinoline core is an electron-deficient aromatic system, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially when a good leaving group is present. Conversely, electrophilic aromatic substitution reactions are generally more difficult and tend to occur on the benzene ring portion of the molecule.

-

The Methoxy Group: The methoxy group at the 6-position is an electron-donating group, which activates the benzene ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (primarily the 5- and 7-positions).

-

The Amino Group: The primary amino group at the 2-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It also strongly activates the quinoline ring towards electrophilic substitution.

Applications in Research and Drug Development

6-Methoxyquinolin-2-amine is a key intermediate in the synthesis of a number of pharmacologically active compounds. Its structural features allow for diverse chemical modifications, making it an attractive starting material for the development of new therapeutic agents.

One of the most notable applications of the 6-methoxyquinoline scaffold is in the development of kinase inhibitors. For instance, derivatives of 6-methoxyquinolin-2-amine have been investigated as potent and selective inhibitors of various protein kinases, which are key targets in cancer therapy. The general structure-activity relationship (SAR) often involves the modification of the 2-amino group to introduce various side chains that can interact with specific amino acid residues in the ATP-binding pocket of the target kinase.

Caption: Mechanism of action for kinase inhibitors.

Safety and Handling

6-Methoxyquinolin-2-amine should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 6-Methoxyquinolin-2-amine (CAS No. 119990-33-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. This guide focuses on a specific, yet significant, derivative: 6-Methoxyquinolin-2-amine. The strategic placement of a methoxy group at the 6-position and an amine at the 2-position imparts unique electronic and steric properties, making it a valuable building block in the design of novel therapeutic agents. This document provides a comprehensive technical overview, from its fundamental properties and synthesis to its potential applications in drug discovery, tailored for the discerning scientific audience.

Section 1: Core Chemical Identity and Physicochemical Properties

6-Methoxyquinolin-2-amine is a heterocyclic aromatic amine. The electron-donating methoxy group and the nucleophilic amino group on the quinoline core are key features that dictate its reactivity and potential as a pharmacophore.

| Property | Value | Source |

| CAS Number | 119990-33-9 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O | [1] |

| Molecular Weight | 174.20 g/mol | [2] |

| IUPAC Name | 6-methoxyquinolin-2-amine | |

| Melting Point | 176-179 °C | [1] |

| Appearance | Pale yellow to brown solid | |

| Solubility | Soluble in organic solvents |

Note: Comprehensive experimental data on properties such as boiling point, density, and detailed solubility are not widely available in public literature and are often reported as "not available" by commercial suppliers.

Section 2: Synthesis and Mechanistic Insights

The synthesis of 6-Methoxyquinolin-2-amine is not as extensively documented in readily accessible literature as some of its isomers. However, based on established quinoline chemistry, a plausible and efficient synthetic strategy involves the amination of a 2-halo-6-methoxyquinoline precursor. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a modern and versatile method for this transformation due to its broad substrate scope and functional group tolerance.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

This approach offers a direct route to the desired product from a commercially available or readily synthesized starting material, 2-chloro-6-methoxyquinoline.

Experimental Protocol (Hypothetical & Generalized)

This protocol is a representative example based on the principles of the Buchwald-Hartwig amination and should be optimized for specific laboratory conditions.

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under the inert atmosphere, add 2-chloro-6-methoxyquinoline (1.0 eq), the ammonia source (e.g., benzophenone imine, 1.2 eq), and the base (e.g., sodium tert-butoxide, 1.5 eq) to the flask.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Workup: After completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 6-Methoxyquinolin-2-amine. If benzophenone imine is used, an acidic workup is required to hydrolyze the imine and liberate the free amine.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for maintaining catalytic activity.

-

Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle.

-

Bulky Phosphine Ligands (e.g., XPhos): These ligands are essential for promoting the reductive elimination step of the catalytic cycle, which is often the rate-limiting step, and for stabilizing the palladium catalyst.

-

Strong, Non-nucleophilic Base (e.g., NaOtBu): The base is required to deprotonate the amine, forming the amide which is the active nucleophile in the catalytic cycle.

Section 3: Spectroscopic Characterization (Predicted)

While a comprehensive, publicly available dataset is scarce, the expected spectral data can be predicted based on the structure of 6-Methoxyquinolin-2-amine.

-

¹H NMR:

-

Aromatic protons on the quinoline ring would appear in the range of δ 7.0-8.5 ppm. The specific coupling patterns would be indicative of their positions.

-

A singlet for the methoxy group (OCH₃) would be expected around δ 3.8-4.0 ppm.

-

A broad singlet for the amino group (NH₂) would likely appear in the region of δ 4.5-6.0 ppm, and its chemical shift would be dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Aromatic carbons would resonate in the δ 100-160 ppm region.

-

The carbon of the methoxy group would be expected around δ 55-60 ppm.

-

-

IR Spectroscopy:

-

Characteristic N-H stretching vibrations for the primary amine would be observed in the range of 3300-3500 cm⁻¹.

-

C-N stretching vibrations would be seen around 1250-1350 cm⁻¹.

-

C-O stretching for the methoxy group would appear in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C and C=N stretching vibrations would be present in the 1400-1600 cm⁻¹ range.

-

-

Mass Spectrometry:

-

The molecular ion peak [M]⁺ would be observed at m/z = 174.20.

-

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The 6-methoxy-2-aminoquinoline scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The amino group at the 2-position serves as a key handle for derivatization, allowing for the introduction of various side chains to modulate the pharmacological properties of the resulting compounds.

Role as a Kinase Inhibitor Scaffold

The quinoline core can function as a bioisostere of the purine ring of ATP, enabling derivatives to bind to the ATP-binding site of various kinases.[3] Dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, is a hallmark of many cancers, making kinase inhibitors a major focus of cancer drug discovery.[3] The 2-amino group of 6-Methoxyquinolin-2-amine provides a crucial point for chemical modification to achieve selectivity and potency against specific kinases. The 6-methoxy group can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its pharmacokinetic profile.

Antimalarial Potential

Derivatives of aminoquinolines, particularly those with a methoxy group, have a long history in the treatment of malaria.[4] For instance, the 8-amino-6-methoxyquinoline core is a key component of the antimalarial drug primaquine. While 6-Methoxyquinolin-2-amine is an isomer of this core structure, its potential as a scaffold for novel antimalarial agents is an area of interest for further investigation. The development of new antimalarial drugs is crucial due to the emergence of resistance to existing therapies.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-Methoxyquinolin-2-amine.

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to work in a well-ventilated fume hood.

Conclusion

6-Methoxyquinolin-2-amine represents a promising, albeit underexplored, building block in the vast landscape of medicinal chemistry. Its unique substitution pattern on the privileged quinoline scaffold offers significant potential for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. While detailed experimental data in the public domain remains somewhat limited, the established principles of modern synthetic chemistry provide clear pathways for its synthesis and derivatization. This technical guide serves as a foundational resource to encourage and facilitate further research into the chemistry and biological activity of this intriguing molecule.

References

-

G. B. Appetecchi, et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. Available at: [Link]

-

Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2017). PubMed. Available at: [Link]

-

Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2017). National Center for Biotechnology Information. Available at: [Link]

- Supporting Information for publications. (n.d.). Royal Society of Chemistry.

- Cope, A. C., et al. (1948). Synthesis of 6-Methoxy-8-aminoquinoline Derivatives; Ethyleneimine Rearrangements in Attachment of Monoalkylaminoalkyl Side Chains. Journal of the American Chemical Society.

- Synthesis of 6-Methoxy-8-aminoquinoline Derivatives; Ethyleneimine Rearrangements in Attachment of Monoalkylaminoalkyl Side Chai. (n.d.).

- Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide. (n.d.). Benchchem.

-

6-Methoxyquinoline. (n.d.). PubChem. Available at: [Link]

-

6-Methoxy-8-quinolinamine. (n.d.). PubChem. Available at: [Link]

- CAS 119990-33-9 | 6-Methoxyquinolin-2-amine. (n.d.). Hoffman Fine Chemicals.

- Synthesis of 6-methoxy-2-methylquinoline 3a. (n.d.).

- 6-Methoxyquinoline: Comprehensive Overview and Applications. (2025). Leading Chemical Supplier.

- Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview. (n.d.). Benchchem.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing.

- Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. (2021).

- Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole deriv

Sources

A Technical Guide to 6-Methoxyquinolin-2-amine: A Privileged Scaffold in Medicinal Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyquinolin-2-amine, a heterocyclic aromatic amine, is a molecule of significant interest in the field of medicinal chemistry. Its rigid quinoline core, substituted with a methoxy group at the 6-position and an amine at the 2-position, provides a unique three-dimensional structure that is amenable to a wide range of chemical modifications. This scaffold has emerged as a "privileged" structure, meaning it is capable of binding to multiple biological targets, leading to the development of novel therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive overview of 6-Methoxyquinolin-2-amine, including its chemical identity, synthesis, physicochemical properties, and its burgeoning role in drug discovery and development, with a particular focus on its potential as a modulator of drug efflux pumps.

Chemical Identity and Physicochemical Properties

The accurate identification and characterization of a chemical entity are paramount for its successful application in research and development.

IUPAC Name: 6-Methoxyquinolin-2-amine CAS Number: 119990-33-9 Molecular Formula: C₁₀H₁₀N₂O Molecular Weight: 174.20 g/mol

| Property | Value | Source |

| IUPAC Name | 6-Methoxyquinolin-2-amine | N/A |

| CAS Number | 119990-33-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀N₂O | [1] |

| Molecular Weight | 174.20 g/mol | [4] |

| Melting Point | 176-179 °C | [1] |

| Appearance | Expected to be a solid at room temperature | N/A |

Spectroscopic Properties:

While a dedicated, publicly available full spectral analysis of 6-Methoxyquinolin-2-amine is not readily found, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methoxy group protons (typically around 3.8-4.0 ppm), and a broad singlet for the amine protons, which is exchangeable with D₂O. The protons on the carbon adjacent to the nitrogen atom will be deshielded and appear at a lower field.[5]

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbon atom attached to the methoxy group and the carbon atoms of the quinoline ring will have characteristic chemical shifts. The carbon adjacent to the amine nitrogen will be slightly deshielded.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine group, typically appearing as a pair of bands in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the aromatic and methoxy groups, as well as C=C and C=N stretching vibrations of the quinoline ring, will also be present.[5]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (174.20 g/mol ). Fragmentation patterns will be indicative of the quinoline core and the methoxy and amine substituents.

Synthesis of 6-Methoxyquinolin-2-amine

The synthesis of 6-Methoxyquinolin-2-amine can be approached through several strategic pathways, leveraging established methodologies for quinoline and aminoquinoline synthesis. A plausible and efficient route involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-6-methoxyquinoline.

Proposed Synthetic Pathway: Nucleophilic Amination

This method relies on the displacement of a halide at the 2-position of the quinoline ring with an amine source. The 2-position is activated towards nucleophilic attack.

Caption: Proposed synthetic workflow for 6-Methoxyquinolin-2-amine.

Experimental Protocol:

Step 1: Synthesis of 6-Methoxyquinoline

The foundational quinoline scaffold can be constructed via a modified Skraup synthesis.[7]

-

In a suitable reaction vessel, combine p-anisidine, glycerol, a mild oxidizing agent (e.g., p-nitrotoluene), and concentrated sulfuric acid.

-

Heat the reaction mixture carefully under reflux for several hours. The reaction is exothermic and requires careful temperature control.

-

After completion, cool the mixture and cautiously pour it onto ice.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude 6-methoxyquinoline.

-

Filter, wash the solid with water, and purify by recrystallization or column chromatography.

Step 2: Synthesis of 2-Chloro-6-methoxyquinoline

The hydroxyl group of the tautomeric form of 6-methoxyquinolin-2(1H)-one (which can be formed from 6-methoxyquinoline) can be converted to a chloro group.

-

Treat 6-methoxyquinolin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃).[8]

-

Heat the reaction mixture under reflux.

-

After the reaction is complete, carefully quench the excess POCl₃ by pouring the mixture onto ice.

-

Neutralize the solution and extract the product with an organic solvent.

-

Purify the crude 2-chloro-6-methoxyquinoline by column chromatography.

Step 3: Synthesis of 6-Methoxyquinolin-2-amine

The final step involves the amination of the 2-chloro intermediate.

-

Heat 2-chloro-6-methoxyquinoline with a source of ammonia, such as aqueous or alcoholic ammonia, in a sealed vessel under pressure.[9]

-

After the reaction is complete, cool the vessel, and remove the solvent.

-

The crude product can be purified by recrystallization from a suitable solvent to yield 6-Methoxyquinolin-2-amine.

Applications in Drug Development: Targeting P-glycoprotein

The 6-methoxyquinoline scaffold is a prominent feature in a variety of biologically active molecules. A particularly compelling area of research is its role in overcoming multidrug resistance (MDR) in cancer by inhibiting the function of P-glycoprotein (P-gp).[10]

Mechanism of Action: P-glycoprotein Inhibition

P-glycoprotein is an ATP-dependent efflux pump that is overexpressed in many cancer cells.[11] It actively transports a broad range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and rendering the cancer cells resistant to treatment.[4] 6-Methoxyquinoline derivatives have been shown to inhibit P-gp, although the precise mechanism for 6-Methoxyquinolin-2-amine itself is a subject of ongoing research. The proposed mechanisms of P-gp inhibition by quinoline derivatives include:

-

Competitive Inhibition: The inhibitor may bind to the same site on P-gp as the chemotherapeutic drug, thereby competing for efflux.

-

Allosteric Inhibition: The inhibitor may bind to a different site on P-gp, inducing a conformational change that reduces its transport efficiency.[12]

-

Modulation of ATP Hydrolysis: The inhibitor may interfere with the ATP binding and hydrolysis that powers the pump.

Caption: Inhibition of P-glycoprotein-mediated drug efflux.

By inhibiting P-gp, 6-methoxyquinoline derivatives can increase the intracellular accumulation of chemotherapeutic agents, thereby re-sensitizing resistant cancer cells to treatment.[13]

Structure-Activity Relationship (SAR) Insights:

Studies on related 6-methoxy-2-arylquinolines have provided valuable insights into the structural features that are important for P-gp inhibitory activity.[10] For instance, the presence and nature of substituents at the 2- and 4-positions of the quinoline ring can significantly impact potency. The amine group at the 2-position in 6-Methoxyquinolin-2-amine provides a key site for further chemical modification to optimize P-gp inhibition and other pharmacological properties.

Conclusion

6-Methoxyquinolin-2-amine is a versatile and valuable scaffold in modern drug discovery. Its straightforward synthesis and the amenability of its functional groups to chemical modification make it an attractive starting point for the development of novel therapeutic agents. The growing body of evidence supporting the role of 6-methoxyquinoline derivatives as P-glycoprotein inhibitors highlights the potential of this compound in addressing the significant clinical challenge of multidrug resistance in cancer. Further exploration of the structure-activity relationships of 6-Methoxyquinolin-2-amine derivatives is warranted to unlock their full therapeutic potential.

References

-

Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review). (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2016). PubMed. Retrieved January 8, 2026, from [Link]

-

Modulation of P-glycoprotein efflux pump: Induction and activation as a therapeutic strategy. (2014). ScienceDirect. Retrieved January 8, 2026, from [Link]

-

P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease. (2017). PubMed Central. Retrieved January 8, 2026, from [Link]

-

Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function. (2014). PubMed Central. Retrieved January 8, 2026, from [Link]

-

Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2022). MDPI. Retrieved January 8, 2026, from [Link]

-

Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (2024). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

-

Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (2019). ResearchGate. Retrieved January 8, 2026, from [Link]

-

8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI. Retrieved January 8, 2026, from [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). Stuvia. Retrieved January 8, 2026, from [Link]

-

N/A,6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinolin-4-ol... (n.d.). . Retrieved January 8, 2026, from [Link]

-

Allosteric Inhibition of P-Glycoprotein-Mediated Efflux by DMH1. (2024). PubMed Central. Retrieved January 8, 2026, from [Link]

-

P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review. (2016). ScienceDirect. Retrieved January 8, 2026, from [Link]

-

Modulation of P-glycoprotein activity by cannabinoid molecules in HK-2 renal cells. (2006). PubMed Central. Retrieved January 8, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect. Retrieved January 8, 2026, from [Link]

-

Deconstruction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety to separate P-glycoprotein (P-gp) activity from σ2 receptor affinity in mixed P-gp/σ2 receptor agents. (2015). PubMed. Retrieved January 8, 2026, from [Link]

-

2-Chloro-6-methoxyquinoline. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline1. (1946). Journal of the American Chemical Society. Retrieved January 8, 2026, from [Link]

-

24.11: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N/A,6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinolin-4-ol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 119990-33-9|6-Methoxyquinolin-2-amine|BLD Pharm [bldpharm.com]

- 4. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Allosteric Inhibition of P-Glycoprotein-Mediated Efflux by DMH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

6-Methoxyquinolin-2-amine synthesis pathways

An In-depth Technical Guide to the Synthesis of 6-Methoxyquinolin-2-amine

Authored by a Senior Application Scientist

Introduction

6-Methoxyquinolin-2-amine is a crucial heterocyclic scaffold in medicinal chemistry and drug development. Its quinoline core, substituted with a methoxy group at the 6-position and an amine at the 2-position, imparts specific electronic and steric properties that are pivotal for molecular recognition in various biological targets. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, designed for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind different synthetic routes, the mechanistic underpinnings of key reactions, and detailed experimental protocols.

Strategic Approaches to Synthesis

The synthesis of 6-methoxyquinolin-2-amine can be broadly categorized into two strategic approaches:

-

Late-Stage Amination: This strategy focuses on first constructing the 6-methoxyquinoline core and subsequently introducing the amino group at the 2-position. This is often a robust and versatile approach, allowing for the synthesis of a variety of 2-substituted analogs from a common intermediate.

-

Ring Formation with Pre-installed Nitrogen Functionality: In this approach, the quinoline ring is assembled from precursors that already contain the nitrogenous component destined for the 2-position. This can be a more convergent strategy, potentially reducing the number of synthetic steps.

We will explore prominent examples of each strategy, evaluating their respective advantages and limitations.

Part 1: Late-Stage Amination Pathways

This approach typically begins with the synthesis of a 6-methoxyquinoline intermediate, followed by functionalization at the 2-position.

Synthesis of the 6-Methoxyquinoline Core via Skraup Reaction

The Skraup synthesis is a classic and effective method for the preparation of quinolines.[1][2] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2] For the synthesis of 6-methoxyquinoline, p-anisidine is the logical starting material.

Mechanism of the Skraup Reaction:

The reaction proceeds through a series of steps:

-

Dehydration of glycerol by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.

-

Michael addition of the aniline (p-anisidine) to acrolein.

-

Acid-catalyzed cyclization of the resulting adduct.

-

Dehydration to form a dihydroquinoline.

-

Oxidation of the dihydroquinoline to the aromatic quinoline.

Experimental Protocol: Modified Skraup Synthesis of 6-Methoxyquinoline [3][4]

A patented method provides a robust protocol for this transformation:[3][4]

-

Reaction Setup: In a suitable reaction vessel, combine p-anisidine (1 part, molar ratio), glycerol (4.3-4.5 parts), p-methoxy nitrobenzene (as an oxidizing agent, 0.50-0.54 part), ferrous sulfate (0.20-0.25 part), and boric acid (1.0-1.3 parts).[3][4] The inclusion of ferrous sulfate and boric acid helps to control the often-violent nature of the Skraup reaction and improve yields.[4]

-

Acid Addition: Slowly add concentrated sulfuric acid to the mixture with stirring. The volume ratio of sulfuric acid to glycerol should be approximately 1:6.[3]

-

Heating: Heat the reaction mixture to 140°C and maintain at reflux for 8-8.5 hours.[3][4]

-

Workup: After cooling, neutralize the reaction mixture with a sodium hydroxide solution to a pH of approximately 5.5.[3][4]

-

Isolation and Purification: Remove any resinous material by decantation. Filter the solid product and wash with distilled water, followed by ethyl acetate. The organic phases are combined, and the solvent is removed under reduced pressure to yield 6-methoxyquinoline.[3][4]

Conversion to 2-Chloro-6-methoxyquinoline

To introduce the amino group at the 2-position, a common strategy is to first install a good leaving group, such as a chlorine atom. This is typically achieved by oxidation of the quinoline to the corresponding quinolin-2(1H)-one, followed by chlorination. A more direct route involves the chlorination of 6-methoxy-2-methylquinolin-4-ol, which can be synthesized from p-anisidine and ethyl acetoacetate.[5][6]

Experimental Protocol: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline [5][6]

-

Cyclization: Combine 4-methoxyaniline, ethyl acetoacetate, and polyphosphoric acid. Heat the mixture to 170°C for 1 hour. Cool the reaction and pour it into water. Filter and wash the solid with water to obtain 6-methoxy-2-methylquinolin-4-ol.[5]

-

Chlorination: Suspend the intermediate in phosphorus oxychloride (POCl₃) and add dimethylformamide (DMF). Heat the mixture to 110°C for 1 hour. Quench the reaction with ice water and neutralize with a base. Filter and wash the solid with water to yield 4-chloro-6-methoxy-2-methylquinoline.[5][6]

Amination of 2-Chloro-6-methoxyquinoline

The final step in this pathway is the displacement of the chloride with an amino group. Modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, are highly effective for this transformation.[7][8][9] This reaction offers high functional group tolerance and generally proceeds under milder conditions than traditional nucleophilic aromatic substitution.[8][9]

Mechanism of the Buchwald-Hartwig Amination:

The catalytic cycle involves:

-

Oxidative addition of the aryl halide (2-chloro-6-methoxyquinoline) to a Pd(0) complex.

-

Coordination of the amine to the palladium center.

-

Deprotonation of the coordinated amine by a base to form a palladium-amido complex.

-

Reductive elimination of the desired 2-aminoquinoline product, regenerating the Pd(0) catalyst.

Experimental Protocol: Buchwald-Hartwig Amination [7][10]

-

Reaction Setup: In a reaction vessel, combine 2-chloro-6-methoxyquinoline, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or XPhos), and a base (e.g., NaOt-Bu or Cs₂CO₃) in an anhydrous, aprotic solvent (e.g., toluene or dioxane).

-

Amine Source: For the introduction of a primary amino group, an ammonia equivalent such as lithium bis(trimethylsilyl)amide (LHMDS) can be utilized.[7][10]

-

Reaction Conditions: The reaction is typically heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by techniques like TLC or LC-MS.

-

Workup and Purification: The reaction mixture is cooled, diluted with a suitable solvent, and washed with water or brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield 6-methoxyquinolin-2-amine.

| Pathway | Starting Materials | Key Intermediates | Key Reactions | Advantages | Disadvantages |

| Late-Stage Amination | p-Anisidine, Glycerol | 6-Methoxyquinoline, 2-Chloro-6-methoxyquinoline | Skraup Reaction, Chlorination, Buchwald-Hartwig Amination | Versatile for analog synthesis, well-established reactions. | Can be multi-step, Skraup reaction can be harsh.[3] |

| Ring Formation (Friedländer) | 2-Amino-5-methoxybenzaldehyde, Acetaldehyde | - | Friedländer Synthesis | Convergent, potentially fewer steps. | Availability of substituted 2-aminobenzaldehydes can be limited.[11][12] |

| Ring Formation (Combes) | p-Anisidine, β-diketone | Schiff Base/Enamine | Combes Synthesis | Good for 2,4-disubstituted quinolines.[1][13] | Regioselectivity can be an issue with unsymmetrical β-diketones.[13] |

Part 2: Ring Formation with Pre-installed Nitrogen Functionality

These strategies aim to construct the quinoline ring system with the 2-amino group or a precursor already in place.

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone.[11][14] To synthesize 6-methoxyquinolin-2-amine, one could envision a reaction between 2-amino-5-methoxybenzaldehyde and a suitable nitrogen-containing methylene compound, though the direct installation of the 2-amino group in this manner is less common. A more plausible route would involve a precursor that can be readily converted to the amine.

Mechanism of the Friedländer Synthesis:

Two primary mechanisms are proposed:

-

Aldol Condensation First: An initial aldol reaction between the 2-aminobenzaldehyde and the methylene compound, followed by cyclization via imine formation and subsequent dehydration.[14]

-

Schiff Base Formation First: Initial formation of a Schiff base between the two carbonyl components, followed by an intramolecular aldol-type condensation and dehydration.[14]

A limitation of this approach is the commercial availability and stability of the required 2-amino-5-methoxybenzaldehyde.[11][12]

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][13] For the target molecule, p-anisidine would be reacted with a β-diketone that could lead to the desired 2-amino substitution pattern, although this is not a direct route to a 2-aminoquinoline. The Combes synthesis is typically used to prepare 2,4-disubstituted quinolines.[1][13]

Mechanism of the Combes Synthesis: [13]

-

Condensation of the aniline with one of the carbonyl groups of the β-diketone to form a Schiff base.

-

Tautomerization to an enamine.

-

Acid-catalyzed intramolecular electrophilic aromatic substitution (annulation).

-

Dehydration to form the quinoline ring.

The regioselectivity of the initial condensation and the subsequent cyclization can be influenced by steric and electronic factors of the substituents on both the aniline and the β-diketone.[13]

Conclusion

The synthesis of 6-methoxyquinolin-2-amine can be approached through several viable pathways. The late-stage amination strategy, particularly employing a Skraup synthesis to build the core followed by a Buchwald-Hartwig amination, represents a robust and well-documented route. While ring-forming strategies like the Friedländer and Combes syntheses offer more convergent approaches, they may be hampered by the availability of appropriately substituted starting materials. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for analog synthesis.

References

- Wikipedia. Combes quinoline synthesis. [URL: https://en.wikipedia.org/wiki/Combes_quinoline_synthesis]

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [URL: https://www.iipseries.org/wp-content/uploads/2020/08/12.DIT-20-201-1.pdf]

- Wikipedia. Doebner–Miller reaction. [URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]

- Wikipedia. Friedländer synthesis. [URL: https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis]

- SynArchive. Doebner-Miller Reaction. [URL: https://www.synarchive.com/named-reactions/doebner-miller-reaction]

- YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [URL: https://www.youtube.

- Benchchem. An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one. [URL: https://www.benchchem.com/pdf/technical-guide-6-methoxyquinolin-2-1h-one.pdf]

- PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [URL: https://pubmed.ncbi.nlm.nih.gov/18950225/]

- ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [URL: https://pubs.acs.org/doi/10.1021/jo048820w]

- Slideshare. Doebner-Miller reaction and applications. [URL: https://www.slideshare.

- NIH. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9257613/]

- ResearchGate. The Friedl??nder Synthesis of Quinolines. [URL: https://www.researchgate.net/publication/225330830_The_Friedlander_Synthesis_of_Quinolines]

- Slideshare. synthesis of quinoline derivatives and its applications. [URL: https://www.slideshare.

- YouTube. Combe's synthesis of quinoline || detailed mechanism. [URL: https://www.youtube.

- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline. [URL: https://patents.google.

- ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [URL: https://www.researchgate.net/publication/23472061_Sequential_and_Selective_Buchwald-Hartwig_Amination_Reactions_for_the_Controlled_Functionalization_of_6-Bromo-2-chloroquinoline_Synthesis_of_Ligands_for_the_Tec_Src_Homology_3_Domain]

- Benchchem. Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. [URL: https://www.benchchem.com/pdf/technical-guide-6-methoxy-2-methylquinolin-4-amine.pdf]

- ResearchGate. Concerning the mechanism of the Friedl??nder quinoline synthesis. [URL: https://www.researchgate.net/publication/235773229_Concerning_the_mechanism_of_the_Friedlander_quinoline_synthesis]

- Benchchem. Navigating the Synthesis of 5-Substituted 6-Methoxy-8-Nitroquinolines: A Comparative Guide. [URL: https://www.benchchem.

- MDPI. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [URL: https://www.mdpi.com/1420-3049/26/18/5530]

- Organic Syntheses. 6-methoxy-8-nitroquinoline. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0581]

- RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05391c]

- Guidechem. What is the synthesis method of 6-Methoxyquinoline?. [URL: https://www.guidechem.com/faq/what-is-the-synthesis-method-of-6-methoxyquinoline-1033000.html]

- Química Organica.org. Friedlander quinoline synthesis. [URL: https://www.quimicaorganica.org/en/named-reactions/friedlander-synthesis.html]

- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.

- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [URL: https://www.acs.

- ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. [URL: https://www.researchgate.net/figure/Synthesis-of-6-methoxy-2-methylquinoline-3a_tbl1_236113115]

- ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [URL: https://www.researchgate.

- Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [URL: https://www.atlantis-press.com/proceedings/icmmee-16/25860713]

Sources

- 1. iipseries.org [iipseries.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. download.atlantis-press.com [download.atlantis-press.com]

- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]

The Rising Profile of 6-Methoxyquinolin-2-amine Derivatives in Therapeutic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs with diverse therapeutic applications.[1][2][3][4] Among the vast landscape of quinoline derivatives, those bearing a methoxy group at the 6-position and an amine at the 2-position have emerged as a particularly promising class of compounds, exhibiting a remarkable breadth of biological activities. This in-depth technical guide synthesizes the current understanding of 6-methoxyquinolin-2-amine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in the field.

Part 1: Anticancer Activity: Targeting the Engines of Malignancy

The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, with quinoline derivatives consistently demonstrating significant potential.[5][6][7] The 6-methoxyquinolin-2-amine core has been identified as a privileged structure in the design of potent and selective anticancer compounds.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer effects of 6-methoxyquinolin-2-amine derivatives are not monolithic; they engage with multiple cellular pathways to thwart tumor growth and survival. Key mechanisms include:

-

Microtubule Disruption: Several quinolone derivatives have been shown to interfere with microtubule dynamics, a critical process for cell division.[6] By disrupting the assembly of microtubules, these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis.[6] This mechanism is akin to the action of established antimitotic drugs like colchicine and vinca alkaloids.[5]

-

Kinase Inhibition: The signaling cascades driven by protein kinases are often dysregulated in cancer. Certain quinazoline derivatives, which share structural similarities with quinolines, have been found to inhibit key kinases involved in tumor progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8] Inhibition of VEGFR-2 can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

-

Induction of Apoptosis: A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. 6-methoxyquinolin-2-amine derivatives have been observed to trigger apoptosis through both intrinsic and extrinsic signaling pathways.[6] This can involve the activation of caspases, a family of proteases that execute the apoptotic program.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of 6-methoxyquinolin-2-amine derivatives is exquisitely sensitive to the nature and position of substituents on the quinoline ring and the exocyclic amine. SAR studies have revealed several key trends:

-

Substitution on the Quinoline Core: The presence of the 6-methoxy group is often crucial for activity, likely influencing the electronic properties and binding interactions of the molecule.[9] Additional substitutions, such as methylenedioxy groups, have also been shown to enhance anticancer potency.[5]

-

Modifications of the 2-Amine Group: The nature of the substituent on the 2-amino group plays a pivotal role in determining the anticancer profile. Aryl and heteroaryl substitutions are common, and their electronic and steric properties can significantly impact activity. For instance, the introduction of electron-withdrawing or electron-donating groups on an appended phenyl ring can modulate the potency and selectivity of the compound.[7]

Experimental Protocols for Evaluating Anticancer Activity

A rigorous evaluation of the anticancer potential of novel 6-methoxyquinolin-2-amine derivatives necessitates a battery of in vitro assays.

The initial assessment of anticancer activity typically involves determining the effect of the compounds on the viability of cancer cell lines.

MTT Assay Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

To investigate whether the compounds induce cell cycle arrest, flow cytometry is employed.

Propidium Iodide (PI) Staining Protocol:

-

Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL). Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

To confirm that the compounds induce apoptosis, Annexin V/PI staining can be utilized.

Annexin V-FITC/PI Staining Protocol:

-

Cell Treatment: Treat cells with the compounds at their IC50 concentrations for a predetermined time (e.g., 24 hours).

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Data Presentation: Summarizing Anticancer Potency

The results of cytotoxicity assays are best presented in a tabular format for easy comparison.

| Compound | Cell Line | IC50 (µM)[8][10] |

| Derivative 1 | A549 (Lung) | 0.44 |

| Derivative 2 | HCT-116 (Colon) | 1.14 |

| Derivative 3 | MCF-7 (Breast) | 1.54 |

| Sorafenib | HCT-116 (Colon) | >10.33 |

| Doxorubicin | A549 (Lung) | 0.52 |

Visualization of Key Pathways and Workflows

Caption: Experimental workflow for the evaluation of anticancer activity.

Part 2: Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Quinoline derivatives have a long history of use as antimicrobial agents, and the 6-methoxyquinolin-2-amine scaffold offers a promising starting point for the development of new anti-infectives.[11][12][13][14]

Spectrum of Activity

Derivatives of 6-methoxyquinoline have demonstrated activity against a range of pathogens, including:

-

Gram-Positive Bacteria: Streptococcus pneumoniae and Bacillus subtilis.[11]

-

Gram-Negative Bacteria: Pseudomonas aeruginosa and Escherichia coli.[11]

-

Fungi: Aspergillus fumigatus, Candida albicans, and others.[11]

Structure-Activity Relationships in Antimicrobial Derivatives

The antimicrobial potency of these compounds is highly dependent on their substitution patterns. For instance, in a series of 6-methoxyquinoline-3-carbonitrile derivatives, ester and thioether derivatives showed enhanced activity against Gram-positive bacteria, while other modifications improved efficacy against Gram-negative strains and fungi.[11] The introduction of a sulfonamide moiety has also been shown to be a successful strategy for developing potent antimicrobial quinoline derivatives.[15]

Experimental Protocols for Antimicrobial Screening

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth Microdilution Method Protocol:

-

Preparation of Inoculum: Grow the microbial strains in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum size (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation: Antimicrobial Efficacy

MIC values are typically presented in a table to compare the activity of different compounds against various microbial strains.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL)[15] |

| Derivative A | 16 | 32 | 64 |

| Derivative B | 8 | 16 | 32 |

| Derivative C | 4 | 8 | 16 |

| Ciprofloxacin | 1 | 0.5 | NA |

| Amphotericin B | NA | NA | 2 |

Visualizing the Antimicrobial Discovery Process

Caption: Workflow for the discovery and development of antimicrobial agents.

Part 3: Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major research focus. Some quinoline derivatives have shown promise as anti-inflammatory agents, with evidence suggesting they may act as inhibitors of cyclooxygenase (COX) enzymes.[16]

Mechanism of Action: COX Inhibition

COX enzymes, particularly COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[16] By inhibiting COX-2, 6-methoxyquinolin-2-amine derivatives can reduce the production of these pro-inflammatory molecules, thereby exerting an anti-inflammatory effect.[16]

Experimental Evaluation of Anti-inflammatory Activity

The anti-inflammatory effects of these compounds can be assessed in animal models.

Xylene-Induced Ear Edema in Mice Protocol:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compounds orally or intraperitoneally to the mice. A control group should receive the vehicle, and a positive control group should receive a known anti-inflammatory drug (e.g., diclofenac).

-

Induction of Edema: After a set period (e.g., 30-60 minutes), apply a fixed volume of xylene to the inner surface of one ear of each mouse to induce inflammation.

-

Assessment of Edema: After a specific time (e.g., 15-30 minutes), sacrifice the mice and take a circular section from both the treated and untreated ears using a cork borer.

-

Measurement of Edema: Weigh the ear sections. The difference in weight between the treated and untreated ears is a measure of the edema.

-

Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the control group.

Visualization of the Inflammatory Cascade and Point of Intervention

Caption: Inhibition of the COX-2 pathway by 6-methoxyquinolin-2-amine derivatives.

Conclusion and Future Directions

The 6-methoxyquinolin-2-amine scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the importance of continued research in this area. Future efforts should focus on elucidating the detailed mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring their efficacy in more advanced preclinical models. The integration of computational modeling and medicinal chemistry approaches will be instrumental in rationally designing the next generation of 6-methoxyquinolin-2-amine-based drugs with enhanced potency, selectivity, and safety profiles.

References

-

Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. (2011). PubMed. Retrieved January 8, 2026, from [Link]

-

Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. (2016). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Synthesis and anticancer activity of novel 2-quinolone derivatives. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI. Retrieved January 8, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PMC. Retrieved January 8, 2026, from [Link]

-

Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. (2017). PubMed. Retrieved January 8, 2026, from [Link]

-

Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Design, Synthesis, Anticancer Evaluation, Biological Screening, and Computational Study of Novel 6,7-Dimethoxyquinazoline Derivatives as VEGFR-2 Inhibitors and Apoptotic Inducers. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Biological activities of quinoline derivatives. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]

-

Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science. Retrieved January 8, 2026, from [Link]

-

Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]

-

Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved January 8, 2026, from [Link]

-

Neuroprotective and Anti-inflammatory Effects of Rubiscolin-6 Analogs with Proline Surrogates in Position 2. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]

-

Quinine. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

-

(PDF) Biological Activities of Quinoline Derivatives. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). MDPI. Retrieved January 8, 2026, from [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Retrieved January 8, 2026, from [Link]

-

Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

-

Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. (2024). PubMed. Retrieved January 8, 2026, from [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes [mdpi.com]

- 16. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to 6-Methoxyquinolin-2-amine and its Analogs in Drug Discovery

Foreword: The Quinoline Core in Modern Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its rigid structure and versatile synthetic accessibility have made it a "privileged scaffold," a recurring motif in a multitude of clinically significant therapeutic agents. From the historic antimalarial quinine to modern targeted cancer therapies, quinoline derivatives have demonstrated a remarkable breadth of biological activity.[1][2] This guide delves into a specific, yet profoundly important, branch of this family: 6-methoxyquinolin-2-amine and its analogs. The strategic placement of the electron-donating methoxy group at the 6-position and the nucleophilic amine at the 2-position creates a unique chemical entity, a versatile building block for the synthesis of novel therapeutic agents with diverse pharmacological profiles.[3][4] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this promising class of compounds.

Part 1: Foundational Chemistry and Synthesis

The 6-Methoxyquinoline Scaffold: Electronic and Physicochemical Properties

The 6-methoxyquinoline core is characterized by a unique interplay of electronic effects that significantly influence its reactivity and biological interactions. The methoxy group at the 6-position exerts a strong electron-donating effect through resonance, increasing the electron density of the quinoline ring system.[3] This has several important consequences:

-

Modulation of Basicity: The increased electron density can influence the basicity of the quinoline nitrogen, affecting its ability to form salts and interact with biological targets.

-

Enhanced Reactivity: The electron-rich nature of the ring can facilitate electrophilic aromatic substitution reactions, providing a handle for further functionalization.

-

Pharmacokinetic Implications: The methoxy group can impact the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[5]

The 2-amino group, on the other hand, provides a crucial point for derivatization, allowing for the introduction of a wide array of side chains and functional groups to explore structure-activity relationships (SAR).[6]

Synthetic Strategies: From Classical Reactions to Modern Methodologies

The synthesis of the 6-methoxyquinoline scaffold can be achieved through several established methods, each with its own advantages and limitations.

-

The Skraup Synthesis: This venerable reaction, first described in the 19th century, involves the reaction of an aniline (in this case, p-anisidine) with glycerol, sulfuric acid, and an oxidizing agent.[3][4] While robust, the Skraup synthesis often requires harsh reaction conditions. A modified Skraup reaction is a common method for preparing 6-methoxyquinoline.[3]

-

The Friedländer Synthesis: A more direct route to quinolinones, the Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive methylene group.[3] The reaction of 2-amino-4-methoxybenzaldehyde with a suitable two-carbon component can directly yield the 6-methoxyquinolin-2(1H)-one ring system.[3]

The following three-step protocol illustrates a common strategy for the synthesis of a 6-methoxyquinoline analog, starting from readily available materials.[7]

Step 1: Cyclization to form the Quinolinone Core

-

Combine p-anisidine and ethyl acetoacetate in the presence of polyphosphoric acid.

-

Heat the mixture to 170°C for 1 hour.

-

Cool the reaction mixture and pour it into water.

-

Filter the resulting precipitate and wash with water to obtain 6-methoxy-2-methylquinolin-4-ol.

Step 2: Chlorination at the 4-Position

-

Suspend the 6-methoxy-2-methylquinolin-4-ol in phosphorus oxychloride (POCl₃) and add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to 110°C for 1 hour.

-

Carefully quench the reaction by pouring it into ice water.

-

Neutralize with a suitable base.

-

Filter the precipitate and wash with water to yield 4-chloro-6-methoxy-2-methylquinoline.

Step 3: Amination to Yield the Final Product

-

Heat the 4-chloro-6-methoxy-2-methylquinoline intermediate in the presence of ammonia (NH₃).

-

Purify the resulting product to obtain 6-methoxy-2-methylquinolin-4-amine.

Caption: Synthetic workflow for 6-methoxy-2-methylquinolin-4-amine.

Part 2: The Broad Spectrum of Biological Activity

6-Methoxyquinoline-2-amine and its analogs have emerged as a versatile scaffold with a wide range of pharmacological activities. The following sections highlight some of the key therapeutic areas where these compounds have shown significant promise.

Oncology: A Multifaceted Approach to Cancer Therapy

The quinoline core is a prominent feature in several approved anticancer drugs, and 6-methoxyquinoline derivatives are being actively investigated for their potential in this area.[8]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] Quinoline-based compounds can act as ATP-competitive inhibitors of various kinases.[10]

-

c-Met Inhibitors: 6-Benzyloxyquinolines have been identified as selective inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[11]

-

Cyclin G Associated Kinase (GAK) Inhibitors: 4-Anilinoquinolines with 6,7-dimethoxy substitution have demonstrated potent GAK inhibition with high selectivity over other kinases in the numb-associated kinase (NAK) family.[1]

Caption: Mechanism of competitive kinase inhibition by 6-methoxyquinoline analogs.

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein (P-gp) is a common mechanism. 6-Methoxy-2-arylquinolines have been designed and synthesized as P-gp inhibitors, showing the potential to reverse MDR in cancer cells.[12]

Some quinolin-2(1H)-one derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one was found to induce apoptosis in human ovarian cancer cell lines by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins p53 and Bax.[13] This compound also caused cell cycle arrest at the G2/M phase.[13]

| Compound Class | Target | Cancer Type | Reported Activity (IC₅₀) | Reference |

| 4-Anilinoquinolines | GAK | - | Nanomolar activity | [1] |

| 6-Benzyloxyquinolines | c-Met | - | Selective inhibition | [11] |

| Quinolin-2(1H)-ones | Apoptosis Induction | Ovarian Cancer | Time and dose-dependent cell death | [13] |

| 6-Methoxy-2-arylquinolines | P-gp Inhibition | Gastric Carcinoma | Potent P-gp inhibition | [12] |

Infectious Diseases: A Legacy in Antimalarial Drug Discovery

The history of quinolines is inextricably linked to the fight against malaria. Quinine, a natural product containing a 6-methoxyquinoline moiety, was the first effective treatment for this devastating disease.[14] The 8-amino-6-methoxyquinoline pharmacophore is a key feature of the antimalarial drug primaquine.[15]

Recent research has focused on developing new quinoline-based antimalarials to combat drug-resistant strains of Plasmodium falciparum. Hybrid molecules combining the 8-amino-6-methoxyquinoline scaffold with other pharmacophores, such as tetrazoles, have shown promising antiplasmodial activity.[15] Some of these compounds exhibit IC₅₀ values in the sub-micromolar range against chloroquine-sensitive strains of P. falciparum.[15]

| Compound | P. falciparum Strain | IC₅₀ (µM) | Cytotoxicity (L-6 cells, IC₅₀ in µM) | Reference |

| Compound 16 | NF54 | 0.743 | > 50 | [15] |

| Compound 17 | NF54 | 0.464 | > 50 | [15] |